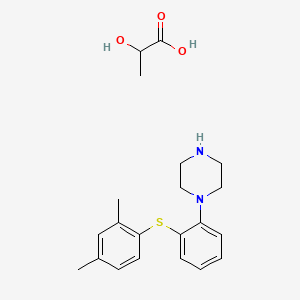
Vortioxetine DL-lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vortioxetine DL-lactate is a compound derived from vortioxetine, a novel antidepressant used primarily for the treatment of major depressive disorder. Vortioxetine is known for its multimodal activity, affecting various neurotransmitter systems including serotonin, norepinephrine, dopamine, glutamate, histamine, and acetylcholine . This compound is a salt form that enhances the solubility and stability of the active pharmaceutical ingredient.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vortioxetine DL-lactate is synthesized from vortioxetine hydrobromide. The process involves converting vortioxetine hydrobromide to its free base form, which is then reacted with DL-lactic acid to form this compound . The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes milling vortioxetine hydrobromide, converting it to the free base, and then reacting it with DL-lactic acid. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Vortioxetine DL-lactate undergoes various chemical reactions, including:
Oxidation: Vortioxetine can be oxidized under specific conditions, leading to the formation of N-oxide metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Vortioxetine can undergo substitution reactions, particularly involving its aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of vortioxetine, such as N-oxide and glucuronide conjugates .
Scientific Research Applications
Vortioxetine DL-lactate has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Industry: Utilized in the pharmaceutical industry for the development of antidepressant medications.
Mechanism of Action
Vortioxetine DL-lactate exerts its effects through a multimodal mechanism of action. It acts as a serotonin reuptake inhibitor by inhibiting the serotonin transporter. Additionally, it modulates various serotonin receptors, including:
5-HT1A: Agonist
5-HT1B: Partial agonist
5-HT3, 5-HT1D, 5-HT7: Antagonist
These actions result in increased serotonin levels in the brain, which helps alleviate symptoms of depression. Vortioxetine also affects glutamate and gamma-aminobutyric acid (GABA) neurotransmission, contributing to its antidepressant and cognitive-enhancing effects .
Comparison with Similar Compounds
Similar Compounds
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor with similar applications.
Sertraline: A selective serotonin reuptake inhibitor used for depression and anxiety disorders.
Uniqueness
Vortioxetine DL-lactate is unique due to its multimodal activity, affecting multiple neurotransmitter systems. Unlike other antidepressants, vortioxetine has demonstrated independent pro-cognitive effects, making it particularly beneficial for patients with cognitive dysfunction associated with depression . Additionally, its favorable pharmacokinetic profile, including high oral bioavailability and long half-life, makes it a versatile and effective treatment option .
Properties
CAS No. |
1253056-29-9 |
|---|---|
Molecular Formula |
C21H28N2O3S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C18H22N2S.C3H6O3/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;1-2(4)3(5)6/h3-8,13,19H,9-12H2,1-2H3;2,4H,1H3,(H,5,6) |
InChI Key |
KJXWEKCEAVJWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















